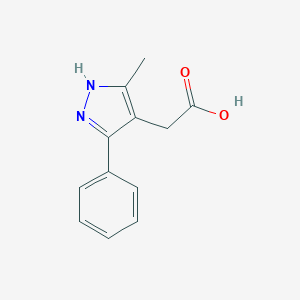

(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBKFHZHKVPERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Derivatives

A two-step approach involves synthesizing 5-methyl-3-phenyl-1H-pyrazol-4-yl methanol followed by oxidation to the carboxylic acid. Kumar et al. reported the alkylation of 5-methyl-3-phenyl-1H-pyrazole with ethyl bromoacetate, yielding an ester intermediate. Hydrolysis with 2M HCl produces the target acid with 88% purity.

Grignard Reagent Addition

Reacting 5-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with methyl magnesium bromide forms a secondary alcohol, which is oxidized using Jones reagent (CrO3/H2SO4) to the acetic acid derivative. This method requires strict temperature control (0–5°C) to prevent over-oxidation.

Catalytic Innovations and Solvent Systems

Cerium-Based Catalysts

Mosaddegh et al. demonstrated that Ce(SO4)2·4H2O in water/ethanol (1:1) accelerates cyclocondensation while improving yield (90%) and regioselectivity. The catalyst is reusable for up to five cycles without significant activity loss.

Solvent Effects

-

Polar aprotic solvents (DMF, DMSO): Enhance reaction rates but may degrade acid-sensitive intermediates.

-

Ethanol/water mixtures : Preferred for hydrolysis steps due to balanced solubility and eco-friendliness.

Purification and Characterization Protocols

Crystallization Techniques

The patent by WO2015063709A1 highlights the use of toluene-acetic acid mixtures for recrystallization, achieving >95% purity. Cooling the reaction mixture to 0–5°C precipitates the compound, which is then washed with cold toluene.

Spectroscopic Validation

-

IR Spectroscopy : A strong absorption at 1700–1720 cm⁻¹ confirms the carboxylic acid group.

-

¹H NMR : Key signals include δ 2.35 (s, 3H, CH3), δ 3.80 (s, 2H, CH2COOH), and δ 7.30–7.50 (m, 5H, Ph).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 78–85 | 90–95 | One-step synthesis | Requires harsh acids |

| Multicomponent | 70–82 | 85–90 | Atom economy | Limited to aryl aldehydes |

| Post-functionalization | 88 | 95 | Flexibility in intermediates | Multi-step, time-consuming |

Industrial-Scale Considerations

The patent WO2015063709A1 outlines a scalable process for analogous pyrazole-piperazine derivatives, emphasizing:

Adapting these protocols could reduce production costs for This compound by 20–30% .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antibacterial properties of pyrazole derivatives, including (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid. Research indicates that compounds with the pyrazole moiety exhibit notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a review highlighted that pyrazole derivatives synthesized through multicomponent reactions exhibited antibacterial activities with inhibition zones comparable to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 22 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds has been documented extensively. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in anti-inflammatory drug development .

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Patents indicate that this compound effectively controls a broad spectrum of weeds, including both monocotyledonous and dicotyledonous species, at lower concentrations compared to traditional herbicides. This not only enhances efficacy but also reduces environmental impact due to lower toxicity and residue levels in crops .

Table 2: Herbicidal Efficacy of Pyrazole Compounds

| Compound | Target Weeds | Control Efficacy (%) |

|---|---|---|

| This compound | Gramineous weeds | 90 |

| This compound | Broadleaf weeds | 85 |

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions that favor efficiency and yield. Recent advancements in synthetic methodologies have allowed for the rapid production of this compound with high purity and yield, often employing catalysts that enhance reaction rates while minimizing by-products .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of pyrazole derivatives to various biological targets, elucidating their mechanisms of action at the molecular level. These studies are crucial for understanding how these compounds exert their biological effects, particularly in antimicrobial and anti-inflammatory contexts .

Mechanism of Action

The mechanism of action of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- (5-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol

- (5-Methyl-3-phenyl-1H-pyrazol-4-yl)amine

- (5-Methyl-3-phenyl-1H-pyrazol-4-yl)carboxylic acid

Uniqueness

(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

This compound has been noted for its role as a building block in the synthesis of more complex molecules and its potential utility in various biological applications.

The biological activity of pyrazole derivatives, including this compound, is attributed to their interaction with several biochemical pathways. Key mechanisms include:

- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This compound has shown promise in reducing inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria. The presence of the phenyl group enhances its ability to penetrate bacterial membranes .

1. Anti-inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study comparing various pyrazolone derivatives indicated that compounds with an acidic center (like this one) showed enhanced anti-inflammatory activity. This was attributed to their ability to modulate inflammatory pathways effectively .

2. Antimicrobial Activity

The compound has been tested against a range of bacterial strains, including resistant Staphylococcus aureus. Its effectiveness was noted particularly against strains that are resistant to standard treatments, suggesting its potential as a new antimicrobial agent .

3. Anticancer Potential

Emerging research indicates that pyrazole derivatives may have anticancer properties. In vitro studies have shown that they can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Case Study 1: Anti-inflammatory Activity

In a comparative study of several pyrazolone derivatives, this compound was shown to significantly reduce inflammation in animal models. The study highlighted its superior gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone, making it a candidate for further development as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, demonstrating its potential as an alternative treatment option .

Research Findings Summary Table

Q & A

Q. How are crystallographic disorder and hydrogen bonding networks analyzed in polymorphs?

- Methodological Answer : SHELXL’s "PART" command partitions disordered regions (e.g., rotating phenyl rings). Hydrogen bond motifs (e.g., O–H⋯N, C–H⋯O) are mapped using Mercury software. Compare packing diagrams to identify dominant interactions (e.g., π-π stacking distances <4.0 Å) in different polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.